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Compound of Interest

Compound Name: 4-Hydroxybenzaldehyde oxime

CAS No.: 699-06-9

Cat. No.: B102947 Get Quote

Core Directive & Executive Summary
This guide provides an authoritative technical reference for the spectroscopic identification and

structural validation of 4-Hydroxybenzaldehyde oxime (CAS: 699-06-9), a critical

intermediate in the synthesis of agrochemicals, pharmaceuticals, and functional polymers.[1]

Unlike standard data sheets, this document focuses on the causality of spectral features—

explaining why signals appear where they do and how to use them to rule out common

impurities, specifically the starting material (4-hydroxybenzaldehyde) and geometric isomers.[1]

[2]

Key Chemical Identifiers[3][4][5][6][7][8][9][10][11]
IUPAC Name: (E)-4-hydroxybenzaldehyde oxime[3]

Molecular Formula: C₇H₇NO₂[1][3][4]

Molecular Weight: 137.14 g/mol [2][3]

SMILES: ON=Cc1ccc(O)cc1[1][2][3]
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To ensure spectroscopic data is relevant, one must understand the sample's origin.[1][2][3] The

oxime is typically synthesized via the condensation of 4-hydroxybenzaldehyde with

hydroxylamine hydrochloride in a basic aqueous-ethanolic medium.

Critical Purity Check: The most common impurity is unreacted 4-hydroxybenzaldehyde.[2][3]

Spectroscopic analysis must prioritize the detection of the aldehyde carbonyl group to validate

conversion.[2][3]

Preparation for Analysis[7]
NMR: Dissolve ~10 mg in DMSO-d₆. Chloroform-d (CDCl₃) is often unsuitable due to the

poor solubility of the phenolic compound and potential aggregation effects.[2][3]

IR: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid.[2][3]

MS: Dissolve in methanol/water (50:50) with 0.1% formic acid for ESI-MS.[2][3]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][7][9][11][13][14]
NMR is the primary tool for confirming the oxime formation and determining the E/Z isomeric

ratio.[2][3] The (E)-isomer (anti) is thermodynamically favored and typically constitutes >95% of

the isolated product.[2][3]

¹H NMR Data (400 MHz, DMSO-d₆)
The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the oximinic

proton (~8.0 ppm) is the definitive confirmation of reaction completion.[2][3]
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Position Shift (δ, ppm) Multiplicity Integral
Assignment
Logic

OH (Oxime) 10.95 Singlet (br) 1H

Acidic N-OH

proton; chemical

shift varies with

concentration/te

mperature due to

H-bonding.

OH (Phenol) 9.85 Singlet (br) 1H

Phenolic OH;

distinct from

oxime OH.[3]

CH=N 8.04 Singlet 1H

Diagnostic Peak.

The azomethine

proton.[2][3]

Upfield shift

relative to

aldehyde CHO

(9.78 ppm).[2][3]

Ar-H (ortho to

C=N)
7.38

Doublet (J=8.5

Hz)
2H

Part of AA'BB'

system.[3]

Deshielded by

the C=N bond.[2]

[3]

Ar-H (ortho to

OH)
6.78

Doublet (J=8.5

Hz)
2H

Part of AA'BB'

system.[3]

Shielded by the

electron-donating

OH group.[2][3]
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Technical Insight: In DMSO-d₆, the oxime OH and phenolic OH signals are often resolved.[2][3]

If water is present in the solvent, these peaks may broaden or merge.[1][2][3] The coupling

constant (J ≈ 8.5 Hz) is characteristic of para-substitution.[2][3]

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon Type Shift (δ, ppm) Assignment Logic

C-OH (Ar) 158.8

Quaternary aromatic carbon

attached to oxygen

(deshielded).[3]

C=N 147.6

Diagnostic Peak. Oxime

carbon.[2][3] Distinct from

aldehyde C=O (~191 ppm).[2]

[3]

C-C=N (Ar) 124.5

Quaternary aromatic carbon

attached to the oxime group.[2]

[3]

Ar-CH 127.8
Aromatic carbons meta to the

OH group.[2][3]

Ar-CH 115.6
Aromatic carbons ortho to the

OH group (shielded).[2][3]

Infrared Spectroscopy (FT-IR)[9][11][13]
IR is a rapid "fingerprinting" technique.[2][3] For this molecule, the absence of the strong

Carbonyl (C=O) stretch at ~1670 cm⁻¹ is the primary indicator of purity.[2][3]
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Frequency (cm⁻¹) Intensity Vibration Mode
Structural
Significance

3200–3400 Strong, Broad O-H Stretch

Overlap of phenolic

and oxime O-H

stretching. Broadening

indicates extensive

intermolecular

Hydrogen bonding.

1640–1655 Medium C=N Stretch
Characteristic of the

oxime linkage.

1605, 1515 Strong C=C Ring Stretch
Skeletal vibrations of

the aromatic ring.[2]

1240 Strong C-O Stretch
Phenolic C-O bond.[2]

[3]

930–950 Medium/Weak N-O Stretch
Specific to the oxime

functionality.[2][3]

Mass Spectrometry (MS)[1][3][7][8][9][11][15][16]
Mass spectrometry provides molecular weight confirmation and structural elucidation through

fragmentation.[2][3]

Fragmentation Pathway (EI, 70 eV)[1][2][3]
The molecular ion (M⁺) is stable due to the aromatic system.[2][3] A characteristic pathway for

aldoximes is the "dehydration" to form a nitrile cation.[2][3]
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m/z Ion Type Fragment Structure Mechanism

137 [M]⁺ C₇H₇NO₂⁺ Molecular Ion.

136 [M-H]⁺ C₇H₆NO₂⁺
Loss of hydrogen

radical.[3]

120 [M-OH]⁺ C₇H₆NO⁺

Loss of hydroxyl

radical from the oxime

group.[2][3]

119 [M-H₂O]⁺ C₇H₅NO⁺

Base Peak (often).

Loss of water to form

4-hydroxybenzonitrile

cation.[3]

94 [M-HCNO]⁺ C₆H₆O⁺

Loss of HCNO

fragment; phenol

radical cation.[2][3]

65 [C₅H₅]⁺ C₅H₅⁺

Cyclopentadienyl

cation (aromatic ring

degradation).[2][3]

Integrated Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the identity of 4-
Hydroxybenzaldehyde oxime and distinguishing it from its precursor.
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Unknown Sample
(Suspected 4-Hydroxybenzaldehyde Oxime)

Step 1: FT-IR Analysis

Strong Peak at ~1670 cm⁻¹?

Contaminated:
Contains Aldehyde Starting Material

Yes (C=O Present)

Step 2: ¹H NMR (DMSO-d₆)

No (C=N only)

Peak at ~9.8 ppm (CHO)?

Yes

Singlet at ~8.04 ppm (CH=N)?

No

No (Wrong Shift)

Step 3: Mass Spectrometry

Yes

Fragment m/z 119 (M-18)?

No

IDENTITY CONFIRMED:
4-Hydroxybenzaldehyde Oxime

Yes (Nitrile formation)

Click to download full resolution via product page
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Figure 1: Step-by-step logic flow for validating 4-Hydroxybenzaldehyde oxime purity and

identity, prioritizing the exclusion of the aldehyde precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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